Bexarotene-13C4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

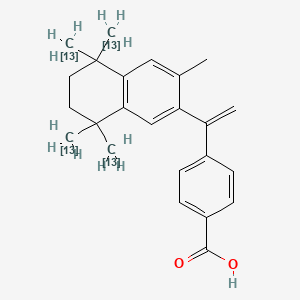

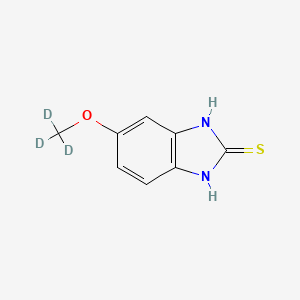

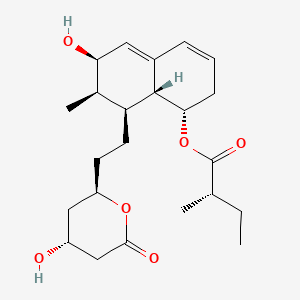

Bexarotene-13C4 is a selective RXR (retinoid X receptor) agonist that is used as an antineoplastic . It is a member of a subclass of retinoids that selectively activate retinoid X receptors (RXRs) . These retinoid receptors have biologic activity distinct from that of retinoic acid receptors (RARs) .

Synthesis Analysis

A study has reported the development of ten rexinoid analogs of bexarotene and three standards from the literature . The complete chemical synthesis and initial characterization of these analogs were reported in the study .Molecular Structure Analysis

The molecular formula of Bexarotene-13C4 is C20(13C)4H28O2 . The molecular weight is 352.45 .Chemical Reactions Analysis

A novel liquid chromatographic approach has been developed and approved for the quantitative determination of bexarotene (BXT), its potential impurities in drug substances, and drug products . The chromatographic separation was developed with a mobile phase containing an isocratic mixture of acetonitrile:DI water:glacial acetic acid .Applications De Recherche Scientifique

Treatment of Cutaneous T-Cell Lymphomas (CTCL)

Bexarotene: is primarily known for its effectiveness in treating CTCL . It acts as a retinoid X receptor (RXR) agonist , which induces apoptosis and inhibits proliferation in human cancers . However, the development of analogs like Bexarotene-13C4 aims to reduce side effects such as cutaneous toxicity and hyperlipidemia by enhancing RXR activation and tumor suppressor gene expression .

Potential in Non-Small-Cell Lung Cancer (NSCLC)

Research has explored the use of Bexarotene in treating NSCLC . It’s been studied in combination with chemotherapy agents like cisplatin and vinorelbine , showing promise in improving treatment outcomes .

Breast Cancer Therapy

Bexarotene’s application extends to metastatic breast cancer , where it’s been compared with other treatment regimens. Its role in combination therapies is being evaluated to enhance its anticancer activity .

Formulation Development and Nanoformulations

Due to its poor aqueous solubility and low bioavailability, there’s significant research into developing better formulations of Bexarotene. Incorporating it into nanoformulations could potentially overcome these drawbacks and improve its efficacy as an anticancer drug .

Pharmacological Enhancements

Recent pharmacological findings suggest that Bexarotene’s therapeutic activity could be broadened beyond CTCL. Studies are ongoing to confirm its potential as a broad-spectrum anticancer drug .

Modulation of Tumor Suppressor Genes

Bexarotene analogs have shown efficacy in modulating the expression of critical tumor suppressor genes like ATF3 and EGR3 . This could lead to the development of more efficacious pharmaceutical drugs with enhanced biological selectivity and potency .

Mécanisme D'action

Mode of Action

Bexarotene-13C4 interacts with its targets, the RXRs, by selectively binding to them and activating them . This interaction leads to changes in the expression of genes downstream of retinoid acid response elements (RAREs) . The exact mechanism of action of bexarotene in the treatment of cutaneous T-cell lymphoma (CTCL) is unknown, but it has been shown to have activity in all clinical stages of CTCL .

Biochemical Pathways

Bexarotene-13C4 affects several biochemical pathways. It has been shown to induce cell differentiation and apoptosis, and prevent the development of drug resistance . It also inhibits the growth of some tumor cell lines of hematopoietic and squamous cell origin . Furthermore, bexarotene has been found to enhance autophagy in the ischemic brain, reducing lesion volume and ameliorating behavioral deficits . It also activates the PPARγ/NF-κB signaling pathway, leading to the inhibition of cell proliferation .

Pharmacokinetics

Bexarotene-13C4 has a high protein binding rate of over 99% . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life of bexarotene is approximately 7 hours . The parent drug and its metabolites are primarily eliminated through the hepatobiliary system, with less than 1% excreted in the urine unchanged .

Result of Action

The molecular and cellular effects of Bexarotene-13C4’s action include the induction of apoptosis and cell differentiation, inhibition of cell proliferation, and enhancement of autophagy . It also causes a reduction in lesion volume and amelioration of behavioral deficits in the context of ischemic brain injury .

Action Environment

The action, efficacy, and stability of Bexarotene-13C4 can be influenced by various environmental factors. It is known that the plasma concentration of bexarotene can be increased by concomitant treatment with CYP3A4 inhibitors such as ketoconazole

Safety and Hazards

Bexarotene is associated with birth defects in humans and must not be administered to a pregnant woman . It causes elevations in blood lipids, and patients may present with cutaneous toxicity, hypothyroidism, and hyperlipidemia due to crossover activity with retinoic acid receptor (RAR), thyroid hormone receptor (TR), and liver X receptor (LXR) signaling . Bexarotene can cause hepatotoxicity, cholestasis, and hepatic failure . It can also cause hypothyroidism and neutropenia .

Propriétés

IUPAC Name |

4-[1-[3-methyl-5,5,8,8-tetra((113C)methyl)-6,7-dihydronaphthalen-2-yl]ethenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)/i3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVMQTYZDKMPEU-PQVJJBODSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2([13CH3])[13CH3])([13CH3])[13CH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661809 |

Source

|

| Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185030-01-6 |

Source

|

| Record name | 4-(1-{3-Methyl-5,5,8,8-tetrakis[(~13~C)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl}ethenyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)

![(2R)-2-(Aminomethyl)-1-[(2R)-2-(benzyloxy)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B562806.png)